molecular formula C21H16FN5O2 B2851536 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795299-66-9

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2851536
CAS RN: 1795299-66-9
M. Wt: 389.39
InChI Key: ULRVDPGRIAZAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16FN5O2 and its molecular weight is 389.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Trypanocidal Agents

This compound may serve as a precursor in the synthesis of molecules with trypanocidal activity . Such activity is crucial in the development of treatments for diseases like Chagas disease , caused by the parasite Trypanosoma cruzi. The compound’s structural features could be modified to enhance its interaction with the parasite’s biological targets .

Organic Chemistry: Synthesis of Flavanone Derivatives

In organic synthesis, this compound could be used to create flavanone derivatives . These derivatives are important for their diverse biological activities and potential use in creating new pharmacologically active molecules .

Pharmacology: Neurotensin Receptor Ligands

The structural motif of the compound suggests potential as a nonpeptide neurotensin receptor type 2 ligand . This application is significant in the development of drugs targeting neurological disorders and certain types of cancer .

Biochemistry: Enzyme Inhibition

Due to its triazole moiety, the compound might act as an enzyme inhibitor , particularly in pathways involving metalloenzymes. This could be beneficial in designing inhibitors for enzymes that are drug targets for various diseases .

Material Science: Organic Semiconductors

The compound’s aromatic and heterocyclic components make it a candidate for use in organic semiconductor materials. These materials are key in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Analytical Chemistry: Chromatographic Studies

The compound could be used as a standard in chromatographic studies to help identify and quantify similar compounds in complex mixtures. This is particularly useful in pharmaceutical quality control and environmental analysis .

properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-29-18-9-5-3-7-16(18)24-21(28)19-20(14-10-12-23-13-11-14)27(26-25-19)17-8-4-2-6-15(17)22/h2-13H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVDPGRIAZAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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